(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
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Overview
Description
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid typically involves the reaction of thiazolidine-2,4-dione with acetic acid derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its derivatives may be developed into drugs for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid include other thiazolidine derivatives, such as:
- Thiazolidine-2,4-dione
- 2-(2,4-dioxothiazolidin-5-ylidene)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the (Z)-isomer. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)S1)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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